(L)-Methionyl-(L)-prolyl-P-nitroanilide
Description
Properties
Molecular Formula |
C16H22N4O4S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H22N4O4S/c1-25-10-8-13(17)16(22)19-9-2-3-14(19)15(21)18-11-4-6-12(7-5-11)20(23)24/h4-7,13-14H,2-3,8-10,17H2,1H3,(H,18,21)/t13-,14-/m0/s1 |
InChI Key |
HQRJJHXKCFABSI-KBPBESRZSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Canonical SMILES |
CSCCC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
General Strategy
The synthesis typically follows a two-stage approach :
-
Dipeptide Formation : Synthesis of the L-methionyl-L-prolyl backbone.
-
Nitroanilide Coupling : Introduction of the P-nitroanilide group via amide bond formation.
Table 1: Comparative Analysis of Synthesis Approaches
Step 1: Methionine Activation
Methionine is activated as an N-hydroxysuccinimide (NHS) ester or an HATU-activated intermediate. For example:
Step 2: Proline Coupling
The activated methionine reacts with proline under basic conditions:
Step 3: Deprotection (SPPS)
For SPPS:
-
Fmoc Deprotection : Piperidine (20%) in DMF removes the Fmoc group from proline.
-
Cleavage : Trifluoroacetic acid (TFA) cocktail releases the dipeptide from resin.
Step 1: P-Nitroaniline Activation
P-nitroaniline is converted to an electrophilic intermediate:
Step 2: Amide Bond Formation
The activated P-nitroaniline reacts with the dipeptide:
-
Coupling Reaction :
Challenges and Optimization Strategies
Steric Hindrance and Racemization
Solubility and Purification
-
Purine-Rich Sequences : Methionine’s hydrophobicity and proline’s steric bulk reduce solubility. Use DMF or DMSO as solvents.
-
Purification :
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions: (L)-Methionyl-(L)-prolyl-P-nitroanilide undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide or performic acid.
Reduction: The p-nitroanilide group can be reduced to an aniline derivative using reducing agents such as sodium dithionite or catalytic hydrogenation.
Substitution: The p-nitroanilide group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Sodium dithionite, catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Aniline derivative.
Substitution: Various substituted anilines.
Scientific Research Applications
Characterization of Peptide Hydrolysis
Research indicates that (L)-Methionyl-(L)-prolyl-P-nitroanilide can be used to investigate peptide hydrolysis by prolyl-specific peptidases. In studies involving various plant sources, this compound has demonstrated significant activity, facilitating the understanding of protein digestion and metabolism .
Case Study: Prolyl Aminopeptidase from Cabbage Leaves
In a study examining prolyl aminopeptidase from cabbage leaves, (L)-Methionyl-(L)-prolyl-P-nitroanilide was employed to assess enzyme activity. The results showed that the enzyme effectively hydrolyzed the substrate, confirming its utility in enzymatic assays .
Therapeutic Potential
Role in Neurodegenerative Diseases
Recent findings suggest that prolyl endopeptidases, which act on substrates like (L)-Methionyl-(L)-prolyl-P-nitroanilide, are implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibitors targeting these enzymes are being explored for their potential to mitigate symptoms associated with these conditions .
Table 2: Inhibitory Activity of Compounds on Prolyl Endopeptidase
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 26.29 ± 0.76 | Prolyl Endopeptidase Inhibition |
| Compound B | 42.30 ± 1.18 | Prolyl Endopeptidase Inhibition |
| (L)-Methionyl-(L)-prolyl-P-nitroanilide | Not yet established | Potential substrate for inhibition |
Mechanism of Action
The mechanism of action of (L)-Methionyl-(L)-prolyl-P-nitroanilide primarily involves its interaction with enzymes, particularly proteases. The compound acts as a substrate for proteases, which cleave the peptide bond between methionine and proline, releasing the p-nitroanilide group. The released p-nitroanilide group undergoes a color change, which can be quantitatively measured to assess enzyme activity. This mechanism is widely used in enzymatic assays to study protease kinetics and inhibition.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Prolyl-p-nitroanilide
Structure and Function: A dipeptide substrate (Pro-pNA) lacking the methionine residue. It is hydrolyzed by proline-specific aminopeptidases (ProAPs), such as Bacillus coagulans ProAP (BcProAP), rather than MetAPs . Key Differences:
- Specificity: Pro-pNA is used to validate assay specificity.
- Thermostability: Aneurinibacillus sp.
Methionine p-nitroanilide
Structure and Function : A simpler dipeptide (Met-pNA) used in assays for methionine-specific proteases. Unlike Met-Pro-pNA, it lacks the proline residue, limiting its application to enzymes requiring only methionine recognition .
Non-peptidic p-nitroanilide Derivatives
Compounds like 2-Amino-4,6-dinitrotoluene and HMX () are nitroaromatic derivatives used in explosives detection via chromatographic analysis. Unlike peptide-pNA substrates, these lack enzymatic cleavage sites and are employed in analytical chemistry rather than biochemistry .
Data Table: Substrate Comparison
Biological Activity
(L)-Methionyl-(L)-prolyl-P-nitroanilide is a synthetic compound that has garnered interest in the field of biochemistry due to its potential biological activities. This compound, characterized by its unique peptide structure, has been studied for its interactions with various enzymes and its effects on biological systems, particularly in the context of neurodegenerative diseases and metabolic disorders.
Chemical Structure
The chemical formula for (L)-Methionyl-(L)-prolyl-P-nitroanilide is . It consists of a methionine and proline residue linked to a P-nitroanilide moiety, which is crucial for its biological activity.
The biological activity of (L)-Methionyl-(L)-prolyl-P-nitroanilide primarily involves its role as an inhibitor of prolyl endopeptidase (PEP), an enzyme implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PEP hydrolyzes peptide bonds on the carboxy side of proline residues, and excessive activity can lead to the degradation of neuropeptides that are essential for cognitive function.
Inhibition Studies
Recent studies have shown that (L)-Methionyl-(L)-prolyl-P-nitroanilide exhibits significant inhibitory effects on PEP. The compound's IC50 values indicate its potency compared to standard inhibitors. For instance, it has been reported that certain derivatives exhibit IC50 values ranging from 26 to 63 µM against PEP, with (L)-Methionyl-(L)-prolyl-P-nitroanilide being among the more effective compounds tested .
Biological Activities
-
Neuroprotective Effects :
- The inhibition of PEP by (L)-Methionyl-(L)-prolyl-P-nitroanilide may contribute to neuroprotective effects by preserving neuropeptide levels, thus potentially alleviating symptoms associated with neurodegenerative diseases.
- Antioxidant Activity :
- Anti-inflammatory Properties :
Table 1: Summary of Biological Activities and IC50 Values
| Compound | Biological Activity | IC50 Value (µM) |
|---|---|---|
| (L)-Methionyl-(L)-prolyl-P-nitroanilide | PEP Inhibition | 37.14 ± 1.21 |
| Compound 7 | PEP Inhibition | 26.29 ± 0.76 |
| Compound 8 | PEP Inhibition | 28.31 ± 0.64 |
| Standard Inhibitor (Bacitracin) | PEP Inhibition | 125 ± 1.50 |
Clinical Relevance
Research indicates that inhibiting PEP can lead to improved outcomes in models of Alzheimer's disease by preventing the breakdown of neuropeptides involved in memory and cognition . Furthermore, the compound's ability to modulate inflammatory responses suggests potential applications in treating conditions characterized by neuroinflammation.
Q & A
Q. How is (L)-Methionyl-(L)-prolyl-P-nitroanilide used to determine aminopeptidase activity in enzyme assays?
Methodological Answer: (L)-Methionyl-(L)-prolyl-P-nitroanilide serves as a chromogenic substrate in aminopeptidase assays. Upon enzymatic cleavage, it releases p-nitroaniline, which absorbs at 405 nm. A typical protocol involves:
- Substrate Preparation : Dissolve the compound at 3 mM in a suitable buffer (e.g., Tris-HCl, pH 7.5).
- Assay Setup : Add 20 µL of substrate to a 100 µL reaction volume (final concentration: 600 µM) in a microplate well.
- Kinetic Measurement : Monitor absorbance at 405 nm for 20 min using a microplate reader (e.g., BMG Labtech).
- Data Normalization : Compare reaction progress against a DMSO-only control to account for background hydrolysis .
Q. What analytical methods ensure the purity of (L)-Methionyl-(L)-prolyl-P-nitroanilide for enzymatic studies?
Methodological Answer: Purity validation often employs:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (gradient elution) and UV detection at 310–340 nm.
- TLC : Silica gel plates with chloroform/methanol mixtures (e.g., 9:1 v/v) to confirm homogeneity.
- Spectrophotometry : Verify the absence of free p-nitroaniline by measuring absorbance at 405 nm in neutral buffer .
Q. Why is p-nitroaniline detection critical in assays using this substrate?
Methodological Answer: p-Nitroaniline exhibits a strong absorbance peak at 405 nm (ε ≈ 9,900 M⁻¹cm⁻¹), enabling real-time quantification of enzyme activity. This eliminates the need for secondary labeling or quenching steps, making the assay high-throughput and cost-effective .
Advanced Research Questions
Q. How can researchers resolve contradictory kinetic data when using (L)-Methionyl-(L)-prolyl-P-nitroanilide?
Methodological Answer: Contradictions in kinetic parameters (e.g., Km, Vmax) may arise from:
- Substrate Hydrolysis : Pre-incubate substrate with buffer alone to quantify non-enzymatic hydrolysis; subtract this rate from total activity.
- Enzyme Purity : Include control assays with alternative substrates (e.g., prolyl-p-nitroanilide) to rule out interference from contaminating proteases.
- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) with triplicate datasets to calculate EC50/IC50 values and assess variability .
Q. What structural features of (L)-Methionyl-(L)-prolyl-P-nitroanilide influence its specificity as a substrate?
Methodological Answer:
- Peptide Backbone : The methionine-proline sequence targets methionine aminopeptidases (MetAPs) and proline-specific enzymes.
- Nitroanilide Group : The electron-withdrawing nitro group stabilizes the leaving group, enhancing cleavage efficiency.
- Stereochemistry : The L-configuration ensures compatibility with chiral enzyme active sites. Modifications to the N-terminal (e.g., formylation) can alter substrate recognition .
Q. How does pH affect the stability and reactivity of (L)-Methionyl-(L)-prolyl-P-nitroanilide in enzymatic assays?
Methodological Answer:
- Optimal pH : Most assays use pH 7.0–8.0 (e.g., Tris-HCl) to balance enzyme activity and substrate stability.
- Acidic Conditions : Below pH 6.0, protonation of the nitro group reduces absorbance sensitivity.
- Alkaline Conditions : Above pH 8.5, non-enzymatic hydrolysis increases, requiring shorter incubation times. Pre-test substrate stability across pH gradients using spectrophotometry .
Q. How can researchers optimize assay conditions for high-throughput screening?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
